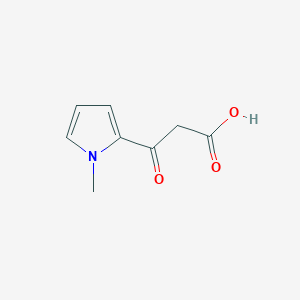
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid: is a chemical compound with the empirical formula C8H9NO2 and a molecular weight of 151.16 g/mol . It features a pyrrole ring substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes::
Acid-Catalyzed Cyclization:
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily used in research and not as a commercial product.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions.
Condensation: It may react with other compounds to form condensation products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the carboxylic acid hydrogen.
Condensation: Acid-catalyzed condensation reactions.
- The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-9-4-2-3-6(9)7(10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
GWWBSWPLERSYRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


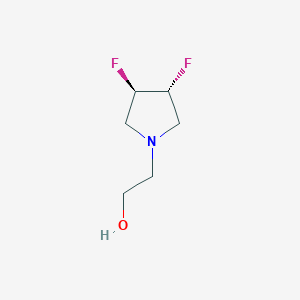
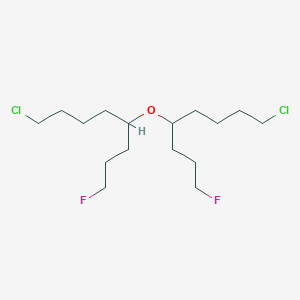
![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
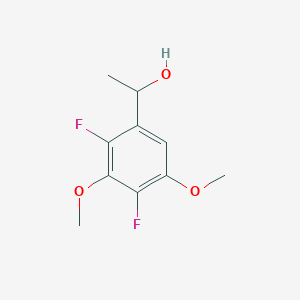
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)
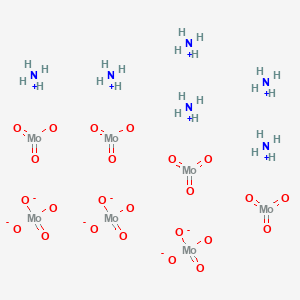


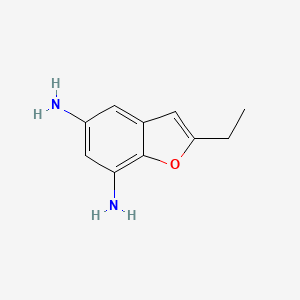
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
